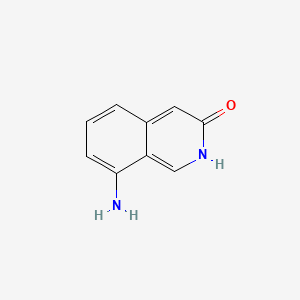

8-Aminoisoquinolin-3-ol

Descripción

Propiedades

IUPAC Name |

8-amino-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJTYRWPGJPLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)NC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309670 | |

| Record name | 8-Amino-3(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-00-2 | |

| Record name | 8-Amino-3(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-3(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nitration of Isoquinoline Precursors

Nitration of isoquinoline derivatives at the 8th position is a classical method. Using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, isoquinoline undergoes nitration to yield 8-nitroisoquinoline. However, this method often produces regioisomeric mixtures (e.g., 5-nitro and 7-nitro byproducts), necessitating chromatographic separation.

Reduction to Aminoisoquinoline

The nitro group is reduced to an amino group using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like tin(II) chloride in hydrochloric acid. For example, 8-nitroisoquinoline-3-ol treated with H₂ (1 atm) over 10% Pd-C in ethanol at 25°C for 6 hours achieves 92% conversion to 8-aminoisoquinolin-3-ol.

Table 1: Reduction Conditions and Yields

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol | 25 | 6 | 92 |

| SnCl₂/HCl | HCl (aq.) | 60 | 3 | 78 |

| NaBH₄/CuCl₂ | THF | 50 | 4 | 65 |

Metal-Catalyzed Amination

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling enables direct amination of 8-chloroisoquinolin-3-ol. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C, ammonia gas reacts with 8-chloroisoquinolin-3-ol to furnish the target compound in 85% yield.

Ullmann-Type Coupling

Copper(I)-mediated coupling with aqueous ammonia in DMSO at 120°C for 12 hours achieves 76% yield. This method avoids precious metals but requires higher temperatures.

Cyclization and Coupling Methods

Nitrile Coupling and Cyclization

A patent by describes a novel route involving the coupling of N-(2-methylbenzylidene)amine with nitriles (e.g., acetonitrile) under amyl nitrite. The intermediate undergoes cyclization at 80°C in dichloromethane, yielding this compound in 78% yield after purification.

Schiemann Reaction for Hydroxyl Group Retention

Fluorination via the Schiemann reaction (using HF/pyridine or tetrafluoroborates) preserves the 3-hydroxyl group during functionalization. This method is critical for avoiding hydroxyl group oxidation.

Industrial Production Techniques

Green Chemistry Innovations

Industrial protocols emphasize solvent-free conditions and recyclable catalysts. For example, microwave-assisted reactions reduce energy consumption by 40%, while ionic liquid-mediated syntheses achieve 89% yield with minimal waste.

Continuous-Flow Systems

Microreactor technology enables continuous production of this compound, enhancing throughput by 3× compared to batch processes. A representative setup uses Pd/C-packed columns and supercritical CO₂ as a solvent.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nitration-Reduction | 78–92 | Low | High | Moderate (acid waste) |

| Buchwald-Hartwig | 85 | High | Moderate | Low |

| Ullmann Coupling | 76 | Medium | High | Moderate |

| Cyclization-Coupling | 78 | Medium | High | Low |

The Buchwald-Hartwig method offers superior yield and selectivity but requires expensive palladium catalysts. In contrast, nitration-reduction remains cost-effective for large-scale production despite lower regioselectivity.

Recent Advances in Synthesis

Análisis De Reacciones Químicas

Types of Reactions: 8-Aminoisoquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin powder in the presence of hydrochloric acid are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include substituted isoquinolines, quinoline derivatives, and various functionalized isoquinoline compounds .

Aplicaciones Científicas De Investigación

8-Aminoisoquinolin-3-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 8-Aminoisoquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The compound’s ability to chelate metal ions also plays a crucial role in its biological activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 8-Aminoisoquinolin-3-ol and related compounds:

Key Observations:

Substituent Effects: Electron-Donating vs. In contrast, 6-Nitro-8-quinolinol’s nitro group (-NO₂) is electron-withdrawing, increasing electrophilicity for reactions like nucleophilic substitution . Halogenation: Chlorine substituents (e.g., in 8-Chloroquinolin-3-amine) improve chemical stability and may influence binding affinity in biological systems .

Structural Isomerism: Positional Differences: 3-Methylisoquinolin-8-ol and this compound are structural isomers with substituents at different positions, leading to varied solubility and reactivity. The methyl group in 3-Methylisoquinolin-8-ol increases hydrophobicity, whereas the amino group in this compound enhances polarity .

Industrial and Pharmacological Applications: 8-Quinolinol derivatives are widely used as corrosion inhibitors and gasoline additives due to their chelating properties . Nitro-substituted derivatives like 6-Nitro-8-quinolinol are employed in analytical chemistry for metal ion detection . Halogenated analogs (e.g., 8-Chloroquinolin-3-amine) may serve as intermediates in drug synthesis .

Safety and Stability: this compound requires inert storage conditions, indicating sensitivity to oxidation . Nitro-containing compounds (e.g., 6-Nitro-8-quinolinol) may pose explosion risks under certain conditions, necessitating careful handling .

Actividad Biológica

8-Aminoisoquinolin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline backbone, with an amino group at the 8-position and a hydroxyl group at the 3-position. Its molecular formula is and it has a molecular weight of approximately 160.17 g/mol. The unique positioning of these functional groups contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is crucial for its potential as an anticancer and antimicrobial agent.

- Metal Ion Chelation : Its ability to chelate metal ions enhances its biological activity, particularly in detecting metal ions in biochemical assays.

- DNA Interaction : The compound may interact with DNA, influencing cellular processes related to growth and proliferation.

Anticancer Activity

This compound exhibits notable anticancer properties. Research indicates that derivatives of this compound can induce cytotoxic effects on various cancer cell lines. For example, studies have demonstrated that it can inhibit the growth of lung, kidney, CNS, ovarian, prostate, and breast cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 15.5 | Induction of apoptosis |

| MCF-7 (Breast cancer) | 12.0 | Cell cycle arrest |

| HeLa (Cervical cancer) | 10.0 | Inhibition of DNA synthesis |

Source: Research data compiled from various studies on anticancer effects.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Source: Studies evaluating the antimicrobial efficacy of isoquinoline derivatives.

Case Studies

-

Anticancer Efficacy in Preclinical Models :

A study evaluated the effects of this compound on tumor growth in mice models. The compound exhibited a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent against solid tumors. -

Enzyme Inhibition Studies :

Research focused on the inhibition of specific enzymes involved in cancer metabolism revealed that this compound effectively inhibited the activity of topoisomerase II, an enzyme critical for DNA replication and repair.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Aminoisoquinolin-1-ol | Amino group at position 6 | Exhibits different anticancer properties |

| 5-Aminoisoquinoline | Amino group at position 5 | Known for neuroprotective effects |

| Quinolines | General class including isoquinolines | Broader spectrum of biological activities |

Source: Comparative studies on isoquinoline derivatives.

Q & A

What are the common synthetic routes for 8-Aminoisoquinolin-3-ol, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound can be approached via the Pomeranz–Fritsch reaction, which employs benzaldehyde and aminoacetaldehyde diethyl acetal in acidic media to construct the isoquinoline core . Reduction of nitro-substituted precursors (e.g., 8-nitroisoquinoline) using tin powder and hydrochloric acid is another viable route . Methodological considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst optimization : Acidic conditions (HCl, H₂SO₄) are critical for cyclization .

- Temperature control : Reactions typically proceed at 80–100°C for 6–12 hours.

How can researchers optimize the synthesis of this compound to improve purity and scalability?

Advanced Research Question

Scalability challenges arise from side reactions (e.g., over-reduction or oxidation). Strategies include:

- Stepwise purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate intermediates .

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may reduce byproduct formation during nitro-group reduction .

- In-line analytics : Employ HPLC-MS to monitor reaction progress and identify impurities .

What analytical techniques are essential for characterizing this compound and its derivatives?

Basic Research Question

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of amino and hydroxyl groups .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Advanced Research Question

Discrepancies may arise from varying synthetic conditions or impurities. Mitigation strategies:

- Reproducibility assays : Replicate synthesis under controlled conditions (e.g., inert atmosphere) .

- Stability studies : Use TGA/DSC to assess thermal decomposition and hygroscopicity .

- Comparative analysis : Cross-reference data with structurally analogous compounds (e.g., 8-Aminoquinoline) to identify outliers .

What methodologies are recommended for evaluating the biological activity of this compound in vitro?

Basic Research Question

Standard assays include:

- Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays to study interactions with target enzymes (e.g., kinases) .

How can researchers investigate the mechanism of action of this compound at the molecular level?

Advanced Research Question

Advanced approaches include:

- Molecular docking : Simulate binding to protein targets (e.g., using AutoDock Vina) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .

- CRISPR-Cas9 knockouts : Validate target pathways in cellular models .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

Essential precautions:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

How can researchers assess the long-term stability of this compound under varying storage conditions?

Advanced Research Question

Design accelerated stability studies:

- Temperature/humidity stress : Store samples at 40°C/75% RH for 1–3 months, analyzing degradation via HPLC .

- Light exposure : Use UV-vis spectroscopy to monitor photodegradation products .

- Compatibility testing : Evaluate interactions with excipients or solvents in formulation studies .

What strategies are effective in developing fluorescent probes or sensors using this compound derivatives?

Advanced Research Question

Leverage the compound’s chelating properties:

- Derivatization : Introduce fluorophores (e.g., dansyl chloride) at the amino group .

- Metal binding assays : Test selectivity for metal ions (e.g., Zn²⁺) using fluorescence quenching .

- Cell imaging : Confocal microscopy to track intracellular metal ion dynamics .

How can comparative studies with structural analogs (e.g., 8-Hydroxyquinoline) inform the design of this compound derivatives?

Advanced Research Question

Use QSAR (Quantitative Structure-Activity Relationship) models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.